o-Nps-L-phenylalanine dicyclohexylamine salt
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Overview
Description
L-Phenylalanine,N-[(2-nitrophenyl)thio]- is a derivative of L-phenylalanine, an essential amino acid that serves as a building block for proteins This compound is characterized by the presence of a nitrophenylthio group attached to the phenylalanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine,N-[(2-nitrophenyl)thio]- typically involves the reaction of L-phenylalanine with 2-nitrothiophenol. The reaction is carried out in the presence of a coupling reagent such as propylphosphonic anhydride (T3P®) to facilitate the formation of the thioamide bond . The reaction conditions generally include a solvent such as dichloromethane or dimethylformamide, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of L-Phenylalanine,N-[(2-nitrophenyl)thio]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine,N-[(2-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Phenylalanine,N-[(2-nitrophenyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of L-Phenylalanine,N-[(2-nitrophenyl)thio]- involves its interaction with specific molecular targets and pathways. The nitrophenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also modulate signaling pathways by affecting the activity of key enzymes involved in these pathways .
Comparison with Similar Compounds
L-Phenylalanine,N-[(2-nitrophenyl)thio]- can be compared with other phenylalanine derivatives, such as:
4-Nitro-L-phenylalanine: Similar in structure but lacks the thioamide group.
N-Acetyl-L-phenylalanine: Contains an acetyl group instead of the nitrophenylthio group.
N-Benzyl-L-phenylalanine: Features a benzyl group in place of the nitrophenylthio group.
The uniqueness of L-Phenylalanine,N-[(2-nitrophenyl)thio]- lies in the presence of the nitrophenylthio group, which imparts distinct chemical reactivity and biological activity compared to other phenylalanine derivatives .
Properties
Molecular Formula |
C27H37N3O4S |
---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H14N2O4S.C12H23N/c18-15(19)12(10-11-6-2-1-3-7-11)16-22-14-9-5-4-8-13(14)17(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,12,16H,10H2,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 |
InChI Key |
UYWPNAPHKKHNKE-YDALLXLXSA-N |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C[C@@H](C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)CC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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